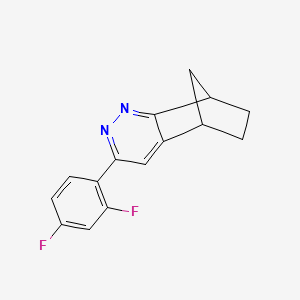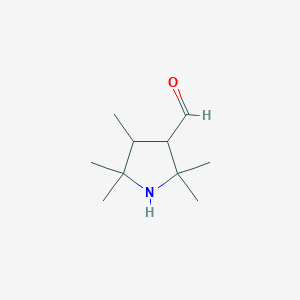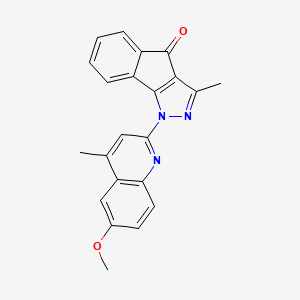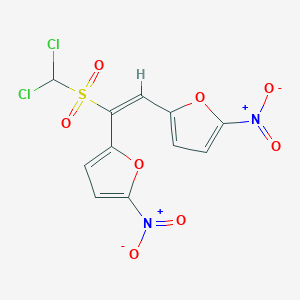
1,5-Dimethylimidazolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Dimethylimidazolidine is a heterocyclic organic compound with the molecular formula C5H10N2 It is a derivative of imidazolidine, characterized by the presence of two methyl groups attached to the nitrogen atoms at positions 1 and 5
準備方法
Synthetic Routes and Reaction Conditions
1,5-Dimethylimidazolidine can be synthesized through several methods. One common approach involves the reaction of 1,2-diaminopropane with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the imidazolidine ring. The reaction conditions typically involve heating the reactants in the presence of an acid catalyst.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The process may include the use of palladium-catalyzed carbonylation reactions or other advanced techniques to achieve high yields and purity.
化学反応の分析
Types of Reactions
1,5-Dimethylimidazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazolidine-2,4-dione derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include various imidazolidine derivatives, such as imidazolidine-2,4-dione, amine derivatives, and substituted imidazolidines.
科学的研究の応用
1,5-Dimethylimidazolidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Industry: this compound is used in the production of polymers and as a stabilizer in various chemical processes.
作用機序
The mechanism of action of 1,5-dimethylimidazolidine involves its interaction with specific molecular targets. For example, in biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The compound’s structure allows it to form stable complexes with metal ions, which can be utilized in coordination chemistry and catalysis.
類似化合物との比較
Similar Compounds
1,3-Dimethylimidazolidine: Similar in structure but with methyl groups at positions 1 and 3.
1,2-Dimethylimidazolidine: Methyl groups at positions 1 and 2.
Imidazolidine-2,4-dione: A related compound with a different functional group.
Uniqueness
1,5-Dimethylimidazolidine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and form stable complexes makes it valuable in research and industrial applications.
特性
CAS番号 |
64793-22-2 |
|---|---|
分子式 |
C5H12N2 |
分子量 |
100.16 g/mol |
IUPAC名 |
1,5-dimethylimidazolidine |
InChI |
InChI=1S/C5H12N2/c1-5-3-6-4-7(5)2/h5-6H,3-4H2,1-2H3 |
InChIキー |
GDFJQAZYPNAQEL-UHFFFAOYSA-N |
正規SMILES |
CC1CNCN1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![ethyl 2-[3-(2-hydroxyethylamino)-5-oxo-2H-1,2,4-triazin-6-yl]propanoate](/img/structure/B12908931.png)


![{6-[(3-Hydroxypyrrolidin-1-yl)methyl]-2H-1,3-benzodioxol-5-yl}methyl acetate](/img/structure/B12908938.png)
![2-[2,2-Bis(diphenylphosphanyl)ethyl]-1,1-dimethylhydrazine](/img/structure/B12908939.png)
